![molecular formula C17H20N2O3 B5791427 N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have potential therapeutic benefits in a variety of diseases, including type 2 diabetes, cancer, and cardiovascular disease.
作用机制
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of downstream targets and activation of metabolic pathways involved in glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
Activation of AMPK by N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, inhibition of lipogenesis, and increased mitochondrial biogenesis. In addition, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory effects and to reduce oxidative stress.
实验室实验的优点和局限性
One advantage of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation without the confounding effects of other signaling pathways. However, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental settings. In addition, the synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is relatively complex, which can limit its availability for research purposes.
未来方向
There are a number of future directions for research on N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One area of interest is the potential use of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a therapeutic agent for type 2 diabetes and other metabolic disorders. Another area of interest is the potential use of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a cancer therapy. In addition, there is interest in developing more potent and selective AMPK activators based on the structure of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. Finally, there is interest in understanding the mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in more detail, including its effects on AMPK subunit interactions and downstream signaling pathways.
合成方法
The synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 2-methoxyaniline and 4-methoxyphenethyl isocyanate in the presence of a base. The resulting urea compound is then purified by recrystallization. The yield of the synthesis is around 60%.
科学研究应用
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied in preclinical models as a potential therapeutic agent for a variety of diseases. In animal models of type 2 diabetes, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In cancer models, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to inhibit cancer cell growth and induce apoptosis. In cardiovascular disease models, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to improve cardiac function and reduce myocardial infarction size.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-9-7-13(8-10-14)11-12-18-17(20)19-15-5-3-4-6-16(15)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUCMLZZLIYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)

![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)
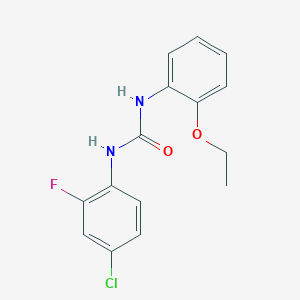

![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)
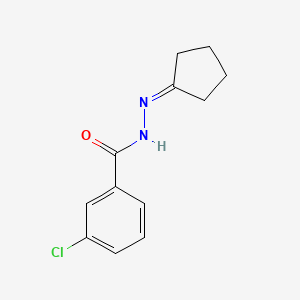
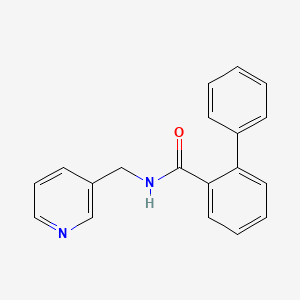
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)
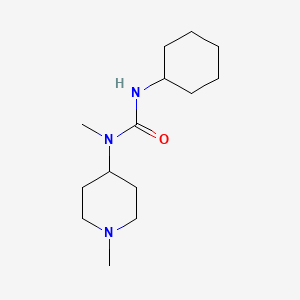
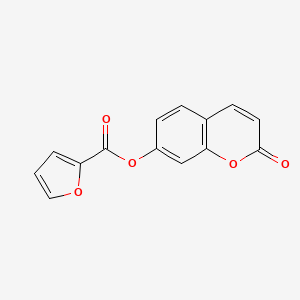
![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)